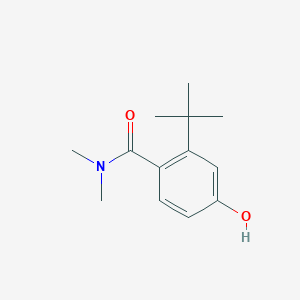
2-Bromo-4-chloro-6-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-fluoropyridine: is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by bromine, chlorine, and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoropyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2,4-dichloro-6-fluoropyridine, bromination can be carried out using bromine or a brominating agent under controlled conditions to yield the desired product .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as coupling partners and palladium catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-6-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, particularly when used as an intermediate in the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-fluoropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-fluoropyridine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-6-fluoropyridine
- 4-Bromo-2-fluoropyridine
- 2-Bromo-6-chloropyridine
Uniqueness
2-Bromo-4-chloro-6-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a different reactivity profile and potential for selective interactions with biological targets .
Propriétés
Formule moléculaire |
C5H2BrClFN |
|---|---|
Poids moléculaire |
210.43 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-5(8)9-4/h1-2H |
Clé InChI |
SLBYCSDKYZEIMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


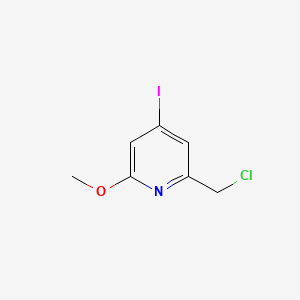
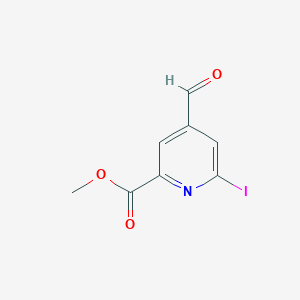

![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
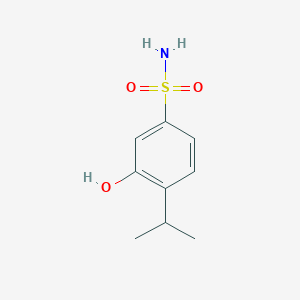
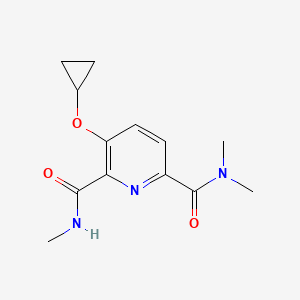

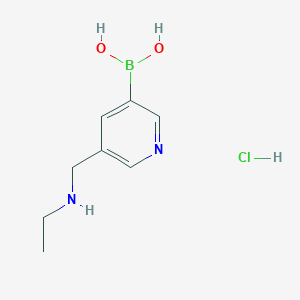
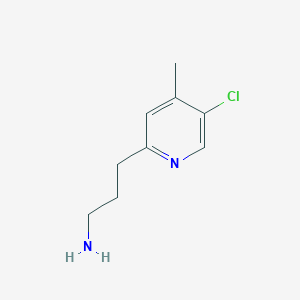
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

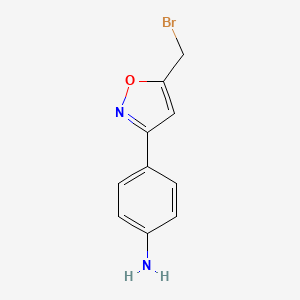
![[3-Iodo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14852000.png)
